Methyl 4-acetoxy-3-cyanobenzoate
Overview
Description
Methyl 4-acetoxy-3-cyanobenzoate: is an organic compound with the molecular formula C11H9NO3. It is a derivative of benzoic acid and is characterized by the presence of an acetoxy group at the 4-position and a cyano group at the 3-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-acetoxy-3-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-cyanobenzoic acid with methanol in the presence of an acid catalyst. Another method involves the acetylation of methyl 4-hydroxy-3-cyanobenzoate using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and acetylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-acetoxy-3-cyanobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxy-3-cyanobenzoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 4-Hydroxy-3-cyanobenzoic acid.
Reduction: Methyl 4-amino-3-cyanobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-acetoxy-3-cyanobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-acetoxy-3-cyanobenzoate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The cyano group can be reduced to an amine, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Methyl 4-cyanobenzoate: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
Methyl 4-hydroxy-3-cyanobenzoate: Contains a hydroxyl group instead of an acetoxy group, leading to different reactivity and applications.
Uniqueness: Methyl 4-acetoxy-3-cyanobenzoate is unique due to the presence of both an acetoxy and a cyano group on the benzene ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 4-acetyloxy-3-cyanobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-7(13)16-10-4-3-8(11(14)15-2)5-9(10)6-12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBBHASISUGJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.